

Application Notes and Protocols for GR231118 Experiments

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Compound of Interest

Compound Name: GR231118

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cell cultures for experiments involving **GR231118**, a potent Neuropeptide Y (NPY) Y1 receptor antagonist and Y4 receptor agonist. The following sections detail the necessary cell lines, culture conditions, and experimental procedures to effectively study the activity of **GR231118**.

Introduction to GR231118

GR231118 is a synthetic peptide analog of the C-terminus of Neuropeptide Y. It exhibits high affinity and selectivity as a competitive antagonist for the human NPY Y1 receptor and potent agonist activity at the human NPY Y4 receptor.[1][2] This dual activity makes it a valuable tool for differentiating the physiological and pathological roles of these two NPY receptor subtypes. NPY receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[3]

Quantitative Data Summary for GR231118

The following table summarizes the binding affinities and functional potencies of **GR231118** for human NPY receptors. This data is essential for designing experiments and interpreting results.

Receptor Subtype	Species	Activity	Parameter	Value	Reference
NPY Y1 Receptor	Human	Antagonist	pKi	10.2 - 10.4	[1] [2]
NPY Y1 Receptor	Human	Antagonist	pA2	10.5	[1]
NPY Y1 Receptor	Rat	Antagonist	pKi	10.4	[1]
NPY Y1 Receptor	Rat	Antagonist	pA2	10.0	[1]
NPY Y4 Receptor	Human	Agonist	pKi	9.6	[1] [2]
NPY Y4 Receptor	Human	Agonist	pEC50	8.6	[1] [2]
NPY Y2 Receptor	Human, Rat	Weak Agonist	-	-	[1] [2]
NPY Y5 Receptor	Human, Rat	Weak Agonist	-	-	[1]
NPY Y6 Receptor	Mouse	High Affinity	pKi	8.8	[1] [2]

Recommended Cell Lines

The choice of cell line is critical for studying the effects of **GR231118**. It is recommended to use cell lines that stably express the NPY receptor of interest (Y1 or Y4) at sufficient levels for robust assay performance.

- Recombinant Cell Lines:
 - CHO-K1 (Chinese Hamster Ovary): A commonly used host for recombinant protein expression. Several commercial vendors offer CHO-K1 cell lines stably transfected with the human NPY Y1 or Y4 receptor.[\[3\]](#)[\[4\]](#)[\[5\]](#)

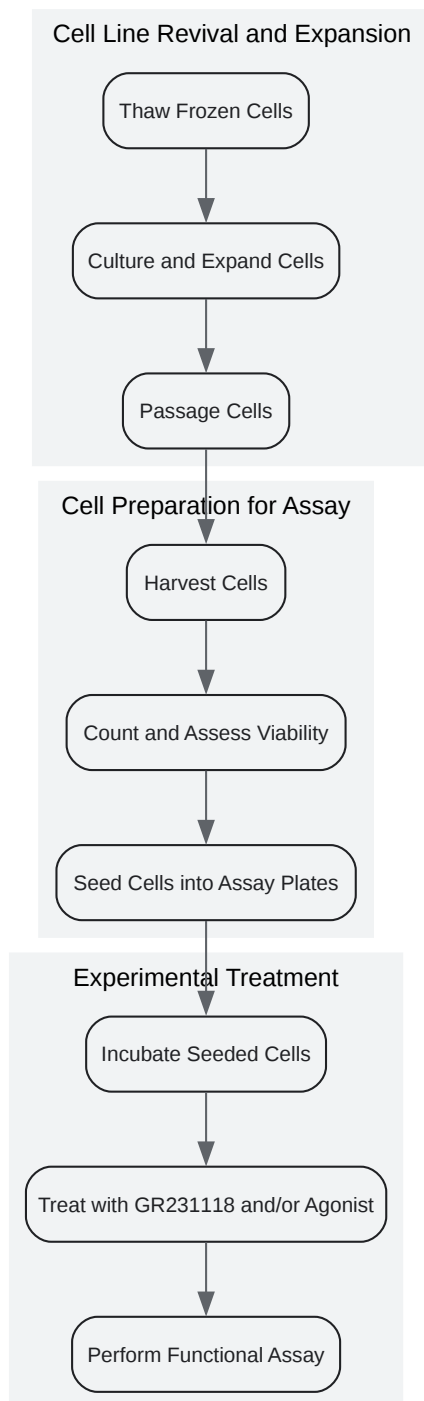
- HEK293 (Human Embryonic Kidney): Another widely used cell line for GPCR expression and signaling studies.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Stably transfected HEK293 cell lines for NPY receptors are also commercially available.
- Endogenously Expressing Cell Lines:
 - Human Ewing's Sarcoma Cell Lines (e.g., WE-68, SK-N-MC): These cell lines have been reported to endogenously express functional NPY Y1 receptors.[\[10\]](#)[\[11\]](#)

Cell Culture Protocols

The following are detailed protocols for the culture of recombinant CHO-K1 and HEK293 cell lines expressing NPY receptors.

General Cell Culture Workflow

General Cell Culture Workflow for GR231118 Experiments



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Caption: A generalized workflow for preparing cells for **GR231118** experiments.

Protocol for Culturing CHO-K1 Cells Stably Expressing NPY Receptors

Materials:

- CHO-K1 cell line stably expressing either NPY Y1 or NPY Y4 receptor
- Complete Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and the appropriate selection antibiotic (e.g., 400 µg/ml G418 for NPY4R from some vendors).[4]
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
- 0.05% Trypsin-EDTA
- Cryopreservation Medium: 45% culture medium, 45% FBS, 10% DMSO.[4]
- Culture flasks (T-25, T-75)
- Humidified incubator at 37°C with 5% CO₂

Procedure:

- Thawing Frozen Cells:
 - Rapidly thaw the cryovial in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 150 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.
 - Transfer the cell suspension to a T-25 culture flask and incubate.
- Cell Maintenance and Passaging:

- Culture the cells at 37°C in a 5% CO₂ incubator.
- Change the medium every 2-3 days.
- When cells reach 70-80% confluency, passage them.[\[5\]](#)
- Aspirate the medium and wash the cell monolayer once with PBS.
- Add 1-2 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
- Neutralize the trypsin by adding 4-5 mL of complete growth medium.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Split the cells at a ratio of 1:4 to 1:10 into new culture flasks containing pre-warmed complete growth medium.[\[5\]](#)
- Cryopreservation:
 - Harvest cells as described for passaging.
 - Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at a concentration of $1-2 \times 10^6$ cells/mL.
 - Aliquot 1 mL of the cell suspension into cryovials.
 - Place the vials in a controlled-rate freezing container at -80°C overnight, then transfer to liquid nitrogen for long-term storage.

Protocol for Culturing HEK293 Cells Stably Expressing NPY Receptors

Materials:

- HEK293 cell line stably expressing either NPY Y1 or NPY Y4 receptor

- Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 4 mM L-glutamine, and the appropriate selection antibiotic.
- PBS, Ca²⁺/Mg²⁺-free
- 0.25% Trypsin-EDTA
- Cryopreservation Medium: Complete growth medium with 10% DMSO.[\[7\]](#)
- Culture flasks (T-25, T-75)
- Humidified incubator at 37°C with 5% CO₂

Procedure:

- Thawing Frozen Cells:
 - Follow the same procedure as for CHO-K1 cells.
- Cell Maintenance and Passaging:
 - Culture the cells at 37°C in a 5% CO₂ incubator.
 - Change the medium every 2-3 days.
 - When cells reach 80-90% confluency, passage them.[\[12\]](#)
 - Aspirate the medium and wash the cell monolayer with PBS.
 - Add 1 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 1-3 minutes.
 - Add 5 mL of complete growth medium to inactivate the trypsin.
 - Create a single-cell suspension by gentle pipetting.
 - Split the cells at a ratio of 1:3 to 1:6 into new flasks.[\[9\]](#)
- Cryopreservation:

- Follow the same procedure as for CHO-K1 cells, using the appropriate cryopreservation medium for HEK293 cells.

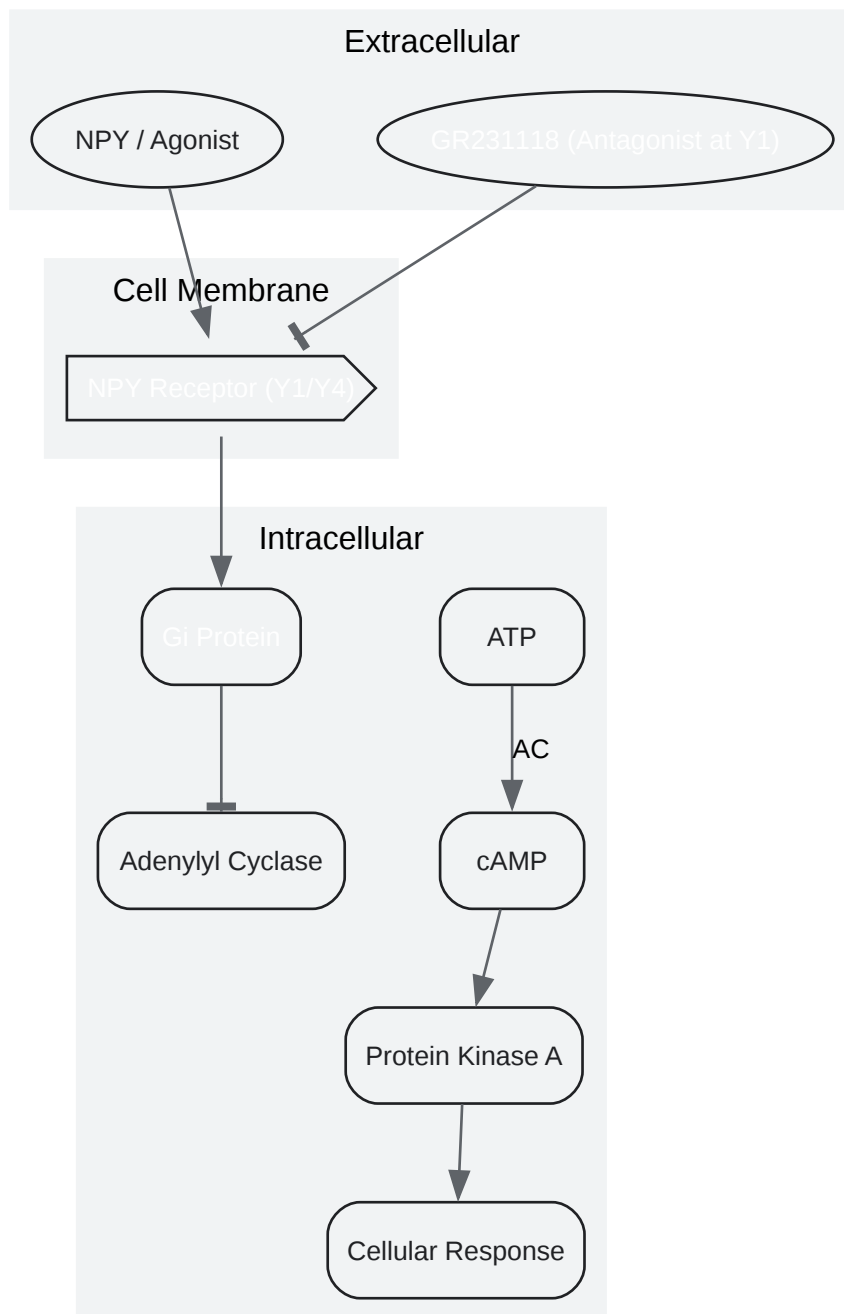
Experimental Protocols

Neuropeptide Y Receptor Signaling Pathway

NPY receptors primarily couple to the Gi alpha subunit of the heterotrimeric G-protein.

Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

NPY Receptor Signaling Pathway

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